Butyl (naphthalen-2-yl)acetate Butyl (naphthalen-2-yl)acetate
Brand Name: Vulcanchem
CAS No.: 2876-68-8
VCID: VC19752663
InChI: InChI=1S/C16H18O2/c1-2-3-10-18-16(17)12-13-8-9-14-6-4-5-7-15(14)11-13/h4-9,11H,2-3,10,12H2,1H3
SMILES:
Molecular Formula: C16H18O2
Molecular Weight: 242.31 g/mol

Butyl (naphthalen-2-yl)acetate

CAS No.: 2876-68-8

Cat. No.: VC19752663

Molecular Formula: C16H18O2

Molecular Weight: 242.31 g/mol

* For research use only. Not for human or veterinary use.

Butyl (naphthalen-2-yl)acetate - 2876-68-8

Specification

CAS No. 2876-68-8
Molecular Formula C16H18O2
Molecular Weight 242.31 g/mol
IUPAC Name butyl 2-naphthalen-2-ylacetate
Standard InChI InChI=1S/C16H18O2/c1-2-3-10-18-16(17)12-13-8-9-14-6-4-5-7-15(14)11-13/h4-9,11H,2-3,10,12H2,1H3
Standard InChI Key SSZNXCVWLPXRQU-UHFFFAOYSA-N
Canonical SMILES CCCCOC(=O)CC1=CC2=CC=CC=C2C=C1

Introduction

Chemical Identity and Structural Features

Butyl (naphthalen-2-yl)acetate (CAS: 93579-03-4) has the molecular formula C₁₆H₁₈O₂ and a molecular weight of 242.32 g/mol. Its structure consists of a naphthalene ring substituted at the 2-position with an acetoxybutyl group (Figure 1). The tert-butyl variant (CAS: 2217657-10-6) is a closely related derivative with a branched alkyl chain, influencing its steric and electronic properties .

Key Structural Attributes:

  • Naphthalene core: Provides aromatic stability and π-π stacking potential.

  • Ester linkage: Enhances solubility in organic solvents and enables hydrolysis reactions.

  • Butyl chain: Modulates lipophilicity and thermal stability .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves esterification of 2-naphthylacetic acid with butanol or transesterification of methyl 2-(naphthalen-2-yl)acetate (CAS: 2876-71-3) with butanol under acidic or enzymatic catalysis . A patent-pending method (CN115974903A) outlines a three-step process for analogous boronate esters, which can be adapted for butyl esters :

  • Esterification: 2-Naphthol reacts with acyl chlorides (e.g., acetyl chloride) to form intermediate esters.

  • Alkylation: Introduction of the butyl group via nucleophilic substitution or Friedel-Crafts alkylation.

  • Purification: Recrystallization or column chromatography to isolate the product .

Example Protocol:

  • Reagents: 2-Naphthylacetic acid (1.0 equiv), butanol (3.0 equiv), sulfuric acid (catalyst).

  • Conditions: Reflux at 120°C for 6–12 hours.

  • Yield: ~75–85% after purification .

Optimization Strategies

  • Catalyst selection: Palladium acetate (0.01–0.05 equiv) improves yield in sterically hindered reactions .

  • Solvent effects: Xylene or toluene enhances reaction efficiency at elevated temperatures (90–110°C) .

Physicochemical Properties

Thermal and Physical Data

PropertyValueSource
Melting Point44–48°C
Boiling Point349.8±11.0°C (at 760 mmHg)
Density1.1±0.1 g/cm³
Refractive Index1.568
SolubilityMiscible in DCM, THF; insoluble in water

Spectroscopic Characteristics

  • IR (KBr): 1745 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C–O ester) .

  • ¹H NMR (CDCl₃): δ 8.2–7.5 (naphthalene protons), δ 4.1 (OCH₂), δ 1.5 (butyl CH₂), δ 1.3 (CH₃) .

Chemical Reactivity and Functionalization

Hydrolysis

Butyl (naphthalen-2-yl)acetate undergoes base-catalyzed hydrolysis to yield 2-naphthylacetic acid:
C16H18O2+NaOHC12H10O2+C4H9OH\text{C}_{16}\text{H}_{18}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{12}\text{H}_{10}\text{O}_2 + \text{C}_4\text{H}_9\text{OH}
Conditions: 1M NaOH, 60°C, 2 hours .

Suzuki-Miyaura Coupling

The naphthalene ring participates in cross-coupling reactions with aryl halides using Pd catalysts:
Butyl ester+Ar–XPd(OAc)2Biaryl product\text{Butyl ester} + \text{Ar–X} \xrightarrow{\text{Pd(OAc)}_2} \text{Biaryl product}
Typical yield: 70–90% .

Applications in Research and Industry

Biochemical Assays

  • Esterase activity detection: Used as a substrate in zymograms to quantify enzyme activity .

  • Drug delivery: Lipophilic butyl chain enhances membrane permeability in prodrug formulations .

Material Science

  • Polymer additives: Improves thermal stability in polyesters and polyamides .

  • Liquid crystals: Modifies mesophase behavior due to aromatic stacking .

Organic Synthesis

  • Intermediate for boronate esters: Serves as a precursor in Suzuki-Miyaura reactions .

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